DD-03-171 is a heterobifunctional molecule developed as a potent and selective degrader of Bruton's Tyrosine Kinase (BTK) [, ]. It belongs to a class of molecules called proteolysis targeting chimeras (PROTACs), which utilize the cellular protein degradation machinery to target specific proteins for degradation []. DD-03-171 is specifically designed to induce the degradation of BTK, a key protein involved in B-cell signaling and proliferation, making it a potential therapeutic agent for B-cell malignancies [, ].
The synthesis of DD-03-171 involves linking the parent BTK inhibitor CGI1746 to thalidomide using saturated hydrocarbon chain linkers []. The specific details of the synthesis process, including reaction conditions, reagents used, and purification methods, are not explicitly mentioned in the provided abstracts.
DD-03-171 acts as a PROTAC molecule, hijacking the cellular protein degradation machinery to selectively degrade BTK [, ]. This mechanism involves the following steps:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7